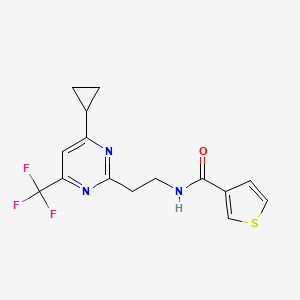

![molecular formula C17H15NO6S B2710627 methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate CAS No. 2034567-22-9](/img/structure/B2710627.png)

methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

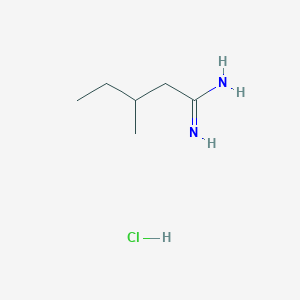

“Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate” is a sulfamoylbenzoate derivative. Sulfamoylbenzoates are a class of compounds that contain a benzoate group (a benzene ring attached to a carboxylate group) and a sulfamoyl group (a sulfur atom attached to two oxygen atoms and one nitrogen atom). The “N-([2,3’-bifuran]-5-ylmethyl)” part suggests that there is a bifuran group attached to the nitrogen of the sulfamoyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzoate, sulfamoyl, and bifuran groups. The benzoate and sulfamoyl groups would likely contribute to the polarity of the compound, while the bifuran group could potentially introduce some degree of aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar sulfamoyl and benzoate groups could affect its solubility, while the bifuran group could influence its stability .Scientific Research Applications

Photochemical Decomposition

Research on sulfamethoxazole, a compound with a sulfamoyl functional group similar to the one in the query, has shown that it undergoes photochemical decomposition in acidic aqueous solutions, leading to various photoproducts. This study highlights the photolability of sulfamoyl-containing compounds, which could be relevant for understanding the stability and degradation pathways of methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate under environmental conditions (Wei Zhou & D. Moore, 1994).

Microbially Mediated Abiotic Formation

Another study on sulfamethoxazole identified microbially mediated abiotic transformation products under denitrifying conditions. This research is significant for environmental chemistry, showing how sulfamoyl-containing pharmaceuticals can undergo transformations, leading to the formation and retransformation of different products in water bodies (K. Nödler, T. Licha, M. Barbieri, & S. Pérez, 2012).

Novel Sulfonated Nanofiltration Membranes

In material science, studies have explored the synthesis of novel sulfonated thin-film composite nanofiltration membranes for dye treatment. These membranes show improved water flux and dye rejection capabilities. Research in this area could provide insights into the potential for incorporating sulfamoyl-containing compounds like this compound into novel materials for environmental applications (Yang Liu et al., 2012).

Synthesis and Characterization of Sulfonamide Metal Complexes

The synthesis and biological evaluation of sulfonamide metal complexes have been explored for their antimicrobial properties. This area of research demonstrates the potential pharmaceutical and biomedical applications of sulfamoyl-containing compounds in developing new antimicrobial agents (M. Pervaiz et al., 2020).

Mechanism of Action

Target of Action

Similar compounds, such as n-substituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme involved in inflammatory responses .

Mode of Action

Based on its structural similarity to other sulfamoylbenzoic acid derivatives, it may interact with its target enzyme through a mechanism involving nucleophilic substitution or free radical reactions .

Biochemical Pathways

If it indeed inhibits cpla2α like its structural analogs, it could potentially affect the arachidonic acid cascade, a pathway involved in inflammation .

Result of Action

If it indeed inhibits cpla2α like its structural analogs, it could potentially reduce the production of inflammatory mediators .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(24-14)13-8-9-23-11-13/h2-9,11,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOUOTQYVLLKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)

![(5-Chlorothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2710561.png)

![2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione](/img/structure/B2710562.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)